molecular formula C11H14BrN B1458792 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide CAS No. 1818847-90-3

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

Cat. No.: B1458792
CAS No.: 1818847-90-3
M. Wt: 240.14 g/mol
InChI Key: TUXPULBGNZVAIJ-UHFFFAOYSA-N
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Description

Historical Context and Development of Bicyclo[1.1.1]pentane (BCP) Chemistry

The discovery of bicyclo[1.1.1]pentane (BCP) by Kenneth Wiberg in 1964 marked a pivotal moment in strained hydrocarbon research. Initially regarded as a synthetic curiosity, BCP’s unique three-dimensional structure—a fused bicyclic system with two bridgehead carbons—sparked interest in its electronic and steric properties. Early studies focused on its synthesis via photochemical methods and its thermal stability, which revealed a strain energy of 66.6 kcal/mol compared to linear alkanes.

The 1982 synthesis of [1.1.1]propellane by Wiberg and Walker provided a critical precursor for functionalized BCP derivatives. This breakthrough enabled chemists to exploit strain-release reactions, where the high energy of propellane’s central bond drives diverse functionalization pathways. For example, Szeimies’ anionic cyclization method (1989) allowed access to substituted BCPs, laying the groundwork for modern applications.

Table 1: Milestones in BCP Chemistry

Year Discovery/Advancement Key Contributors
1964 First synthesis of BCP Wiberg
1982 [1.1.1]Propellane synthesis Wiberg, Walker
2012 BCP as phenyl bioisostere Stepan et al.
2024 Light-enabled scalable synthesis Baran et al.

Significance of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrobromide in Contemporary Research

This compound (CAS 1818847-90-3) exemplifies the strategic use of BCP motifs in drug discovery. Its synthesis typically involves radical or strain-release amination of [1.1.1]propellane followed by hydrobromide salt formation. The phenyl group at the 3-position enhances π-stacking interactions, while the amine moiety serves as a handle for further derivatization.

This compound has gained prominence as a bioisostere for para-substituted phenyl rings, addressing challenges in drug solubility and metabolic stability. For instance, replacing a phenyl group with BCP in γ-secretase inhibitors improved aqueous solubility by 4-fold without sacrificing potency. Recent advances in flow chemistry enable kilogram-scale production, with >300 BCP derivatives reported since 2020.

Table 2: Synthetic Methods for 3-Phenyl-BCP Derivatives

Method Conditions Yield Key Advantage
Radical amination Light, CCl₄, Cl₂ 70–90% No catalysts required
Strain-release amination Turbo amides, MgCl₂ 60–85% Compatible with complex amines
Metal-free alkylation Benzene, hv 55% Avoids transition metals

Evolution of BCP Derivatives as Research Tools

BCP derivatives have transitioned from structural oddities to indispensable tools in medicinal chemistry. Their rigid, non-planar architectures reduce entropic penalties in target binding while maintaining low molecular weight. The 3-phenyl-BCP scaffold, in particular, enables:

  • Conformational restriction of flexible drug candidates, as seen in IDO1 inhibitors where BCP improved metabolic stability 10-fold.
  • Spatial mimicry of aromatic systems, with the BCP’s 2.5 Å bridgehead distance closely matching para-phenyl geometries.
  • Enhanced physicochemical properties , including lower logP and higher solubility compared to tert-butyl or cyclohexyl groups.

Recent work by Kaleta et al. demonstrated selective chlorination of BCP dicarboxylic acids, enabling access to bridge-substituted derivatives for materials science. Additionally, Baran’s 2024 photochemical method streamlined the synthesis of >300 BCP variants, accelerating structure-activity relationship studies.

Position Within Strained Cyclic Compound Research

Among strained systems, BCP derivatives occupy a unique niche:

Table 3: Comparison of Strained Cyclic Systems

Compound Strain Energy (kcal/mol) Key Applications
BCP 66.6 Bioisosteres, polymers
Cubane 166 Energetic materials
[1.1.1]Propellane 102 Polymer precursors
Norbornene 20 ROMP monomers

The 3-phenyl-BCP motif combines moderate strain (facilitating reactivity) with unusual stability—thermal decomposition begins only at 114°C. This balance enables diverse functionalization, as shown in recent titanium-catalyzed [2σ + 2π] cycloadditions with 1,3-dienes. Computational studies attribute BCP’s stability to hyperconjugation between the central bond and bridging carbons, delocalizing electron density.

Current research explores BCP’s potential in:

  • Supramolecular chemistry : Rigid scaffolds for molecular machines.
  • Chemical biology : Bioorthogonal probes leveraging strain-release reactivity.
  • Polymer science : Staffane polymers with tunable mechanical properties.

Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.BrH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPULBGNZVAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-90-3
Record name Bicyclo[1.1.1]pentan-1-amine, 3-phenyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Summary Table of Preparation Methods

Method Key Features Advantages Yield / Selectivity References
Metal-Free Homolytic Aromatic Alkylation Radical reaction of 1-azido-3-iodo BCP with benzene Metal-free, straightforward, scalable ~79% isolated yield (HCl salt)
Atom Transfer Radical Addition (ATRA) Radical ring-opening of tricyclo[1.1.1]pentane and halogen substitution Enables α-chiral centers, versatile High efficiency, stereoselective
Diastereoselective Enolate Functionalization Stereoselective alkylation of BCP oxazolidinones High stereoselectivity, enantioenriched products dr > 20:1, high yields

Detailed Research Findings and Notes

  • The metal-free homolytic aromatic alkylation method is notable for avoiding transition metals, which simplifies purification and reduces costs for pharmaceutical applications.
  • The radical nature of the reaction allows for efficient C–C bond formation on the BCP scaffold, with benzene acting as the aromatic coupling partner.
  • The use of tetrabutylammonium cyanoborohydride is critical as a mild reducing agent facilitating radical generation and propagation.
  • The hydrobromide salt form can be obtained by treating the free amine or its hydrochloride salt with hydrobromic acid, providing a stable, crystalline form suitable for further pharmaceutical development.
  • The ATRA approach and enolate functionalization methods offer complementary strategies, especially when stereochemical control is required.

Chemical Reactions Analysis

3-Phenylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide involves its interaction with specific molecular targets. The BCP core structure allows it to fit into binding sites on proteins and enzymes in a unique manner, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : The metal-free route for the phenyl derivative avoids transition metals, enhancing scalability and reducing purification challenges . In contrast, fluorinated analogs require radical fluorination, which demands precise control of reaction conditions .
  • Functional Group Tolerance: The aminoalkylation of [1.1.1]propellane (used for methyl and alkyl derivatives) tolerates diverse electrophiles, enabling modular access to 3-alkyl-BCP-amines .

Physicochemical and Reactivity Differences

Substituent Effects
  • Phenyl Group : Introduces steric bulk and enables π-π interactions, mimicking aromatic rings in drug-receptor interactions. The hydrobromide salt improves solubility compared to free amines .
  • Fluorine/Bromine : Fluorine enhances metabolic stability and electronegativity, while bromine offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Alkyl Groups (Methyl, Difluoroethyl) : Improve lipophilicity and membrane permeability, critical for central nervous system (CNS) targets .
Salt Forms
  • Hydrobromide (target compound) and hydrochloride salts (e.g., 3-(1,1-difluoroethyl) derivative) influence crystallinity and solubility. Hydrobromide salts may exhibit higher aqueous solubility due to bromide’s lower lattice energy .

Biological Activity

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide is a compound that has garnered significant attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a rigid bicyclo[1.1.1]pentane core, which enhances its pharmacokinetic properties, making it a valuable candidate in drug discovery and development. The compound's unique structure allows it to interact with various biological targets, potentially modulating their activity.

The mechanism of action for this compound involves its ability to bind to specific molecular targets such as proteins and enzymes. The rigidity of the bicyclic structure enables it to fit into binding sites effectively, which may lead to the inhibition or modulation of enzymatic activities. Research indicates that the compound can influence neurotransmitter systems, contributing to its potential therapeutic effects in various conditions.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of compounds related to this compound on cancer cell lines:

  • Cell Lines Tested : MCF-7 (human breast cancer cells) and other cancerous cell lines.
  • Findings : Compounds derived from this bicyclic structure exhibited significant cytotoxicity against MCF-7 cells, outperforming traditional chemotherapeutic agents like Tamoxifen in some cases .

Case Studies

Several case studies highlight the biological activity of derivatives and related compounds:

StudyCompound TestedCell LineCytotoxicity Results
13-Phenylbicyclo[1.1.1]pentan-1-amine derivativesMCF-7High cytotoxicity compared to Tamoxifen
2Related bicyclic aminesVarious cancer typesSignificant inhibition of cell proliferation

Synthesis and Applications

The synthesis of this compound involves efficient methods such as metal-free homolytic aromatic alkylation, which allows for the introduction of various substituents that can enhance biological activity . The compound serves as a building block for more complex molecules in drug design and has applications in materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via metal-free homolytic aromatic alkylation of benzene, as demonstrated by Thirumoorthi et al. . Optimization involves adjusting reaction parameters such as solvent polarity, temperature (typically 80–100°C), and radical initiator concentration. Reaction efficiency is enhanced by minimizing side reactions through controlled radical propagation and termination steps. Statistical Design of Experiments (DoE) can systematically identify critical variables (e.g., molar ratios, reaction time) to maximize yield .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Use of personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Ensure fume hoods are operational to avoid inhalation of decomposition products (e.g., hydrogen bromide gas) .
  • Storage: Maintain at 2–8°C under inert atmosphere to prevent degradation .
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • NMR spectroscopy : Confirm bicyclo[1.1.1]pentane scaffold via characteristic upfield shifts for bridgehead protons .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for amine moiety) and isotopic patterns for bromine .
  • X-ray diffraction (XRD) : Resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. What experimental strategies address contradictory data in reaction yields or product stability under varying conditions?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., moisture, oxygen). Implement:

  • Factorial design : Systematically test interactions between variables (e.g., temperature, solvent, catalyst loading) to isolate dominant factors .
  • Accelerated stability studies : Expose the compound to stress conditions (heat, light) and monitor degradation via HPLC-MS to identify instability triggers .

Q. How can computational chemistry methods be integrated with experimental data to predict reaction pathways for derivatives of 3-Phenylbicyclo[1.1.1]pentan-1-amine?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model radical intermediates in homolytic alkylation reactions, validating predicted activation energies with experimental kinetic data .
  • Reaction path search algorithms : Combine with machine learning to prioritize synthetic routes for novel derivatives (e.g., fluorinated analogs) .

Q. What methodologies resolve discrepancies in pharmacological activity data for bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., phenyl vs. fluorophenyl groups) with bioactivity using multivariate regression .
  • In vitro/in vivo pharmacokinetic profiling : Compare metabolic stability (e.g., hepatic microsome assays) to identify confounding factors in activity measurements .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Nanofiltration membranes : Selectively retain high-molecular-weight byproducts while allowing the target compound (MW ~250 g/mol) to permeate .
  • Simulation-guided optimization : Use computational fluid dynamics (CFD) to model solvent flow and maximize membrane efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

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